molecular formula C20H18N4O B5774525 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5774525
M. Wt: 330.4 g/mol
InChI Key: QRGUHOVHUIBHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine may exert its anticancer activity by inhibiting the Akt/mTOR signaling pathway, inducing apoptosis, and inhibiting cell proliferation. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported to have various biochemical and physiological effects. Studies have shown that 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can induce cell cycle arrest and apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in vivo. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages for lab experiments, including its ease of synthesis and its potential anticancer activity. However, 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine also has limitations, including its poor solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research and development of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in the treatment of inflammatory diseases and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and to determine its potential toxicity and side effects.

Synthesis Methods

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with 2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-18(15-8-10-16(25-2)11-9-15)20-22-12-17(19(21)24(20)23-13)14-6-4-3-5-7-14/h3-12H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUHOVHUIBHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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